molecular formula C18H17F2N5OS B8244936 5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide

5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide

Cat. No.: B8244936
M. Wt: 389.4 g/mol
InChI Key: KWYCAGNWNMBWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VU6000918 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of VU6000918 follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: VU6000918 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

VU6000918 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of muscarinic acetylcholine receptor subtype 4 modulators.

    Biology: Employed in research to understand the physiological and pathological roles of muscarinic acetylcholine receptor subtype 4 in various biological systems.

    Medicine: Investigated for its potential therapeutic applications in neurological and psychiatric disorders, such as schizophrenia and Alzheimer’s disease.

    Industry: Utilized in the development of new drugs targeting muscarinic acetylcholine receptor subtype 4 and related pathways

Mechanism of Action

VU6000918 exerts its effects by binding to an allosteric site on the muscarinic acetylcholine receptor subtype 4. This binding enhances the receptor’s response to its endogenous ligand, acetylcholine, leading to increased receptor activation. The molecular targets and pathways involved include the modulation of G protein-coupled signaling cascades, which play a crucial role in various cellular processes .

Comparison with Similar Compounds

Uniqueness: VU6000918 stands out due to its high potency, selectivity for muscarinic acetylcholine receptor subtype 4, and favorable pharmacokinetic properties. These characteristics make it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5OS/c1-8-9(2)23-24-18-13(8)15(21)16(27-18)17(26)22-10-6-25(7-10)12-5-3-4-11(19)14(12)20/h3-5,10H,6-7,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYCAGNWNMBWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)NC3CN(C3)C4=C(C(=CC=C4)F)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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